1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine
Brand Name: Vulcanchem
CAS No.: 887441-65-8
VCID: VC7453687
InChI: InChI=1S/C20H20ClN3O3S/c1-14-2-4-15(5-3-14)19-22-20(27-23-19)16-10-12-24(13-11-16)28(25,26)18-8-6-17(21)7-9-18/h2-9,16H,10-13H2,1H3
SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C20H20ClN3O3S
Molecular Weight: 417.91

1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine

CAS No.: 887441-65-8

Cat. No.: VC7453687

Molecular Formula: C20H20ClN3O3S

Molecular Weight: 417.91

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine - 887441-65-8

Specification

CAS No. 887441-65-8
Molecular Formula C20H20ClN3O3S
Molecular Weight 417.91
IUPAC Name 5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C20H20ClN3O3S/c1-14-2-4-15(5-3-14)19-22-20(27-23-19)16-10-12-24(13-11-16)28(25,26)18-8-6-17(21)7-9-18/h2-9,16H,10-13H2,1H3
Standard InChI Key TVFWPGAWIBCLLT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₀H₂₀ClN₃O₃S, with a molecular weight of 417.91 g/mol. Its IUPAC name, 5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole, reflects the integration of three key moieties:

  • A piperidine ring (azinane) at position 4.

  • A 4-chlorobenzenesulfonyl group attached to the piperidine nitrogen.

  • A 3-(4-methylphenyl)-1,2,4-oxadiazole heterocycle at position 5.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number887441-65-8
Molecular FormulaC₂₀H₂₀ClN₃O₃S
Molecular Weight417.91 g/mol
IUPAC Name5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Topological Polar Surface Area92.4 Ų

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of this compound involves multi-step organic reactions, as outlined in studies on analogous piperidine-oxadiazole derivatives . A representative pathway includes:

  • Functionalization of Piperidine: Ethyl piperidin-4-carboxylate undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride to introduce the sulfonyl group .

  • Oxadiazole Ring Formation: The intermediate is converted to a carbohydrazide, which cyclizes with a substituted benzoyl chloride to form the 1,2,4-oxadiazole ring .

  • Final Coupling: Thiolation and subsequent alkylation or acylation steps yield the target compound .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield (%)
Sulfonylation4-Chlorobenzenesulfonyl chloride, DCM, Et₃N75–80
Oxadiazole CyclizationPOCl₃, reflux, 6–8 hours65–70
PurificationColumn chromatography (SiO₂, ethyl acetate/hexane)

Key challenges include optimizing reaction temperatures and solvent systems to prevent side reactions, such as over-sulfonylation or ring-opening .

Applications in Materials Science

The compound’s rigid heterocyclic architecture and sulfonyl group make it a candidate for:

  • Polymer Stabilizers: Sulfonamide derivatives are known to enhance thermal stability in polyesters.

  • Coordination Chemistry: The oxadiazole nitrogen atoms can act as ligands for transition metals, enabling applications in catalysis or luminescent materials.

Future Research Directions

  • Antimicrobial Optimization: Structure-activity relationship (SAR) studies could refine substituents on the phenyl ring to improve potency.

  • Toxicology Profiling: In vivo assays are needed to evaluate hepatotoxicity and nephrotoxicity risks.

  • Drug Delivery Systems: Encapsulation in nanoliposomes may enhance bioavailability due to the compound’s hydrophobicity .

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